

Application Notes: L-Carnosine as a Functional Supplement in Animal Feed

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Compound of Interest		
Compound Name:	L-Carnosine	
Cat. No.:	B7770443	Get Quote

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the muscle and brain tissues of vertebrates.[1][2] Synthesized from its constituent amino acids, β-alanine and L-histidine, **L-Carnosine** exhibits a range of beneficial physiological properties.[1][3] Its functions include pH buffering, metal ion chelation, and significant antioxidant and anti-glycation activities.[1][4][5] These properties make **L-Carnosine** a promising functional ingredient in animal feed to enhance performance, improve meat quality, and bolster animal health against oxidative stress.[6][7]

Mechanism of Action

L-Carnosine's primary benefits stem from its potent antioxidant capabilities. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and chelates pro-oxidant metals like copper and zinc.[2][8] It also protects against cellular damage by reacting with harmful aldehydes produced during lipid peroxidation.[8][9] Some studies suggest **L-Carnosine** may modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, by binding to Keap1 and allowing the transcription factor Nrf2 to activate the expression of downstream antioxidant enzyme genes.[4]

Applications in Animal Nutrition

1. Ruminants (Fattening Lambs)



Dietary **L-Carnosine** has been shown to improve the growth performance of fattening lambs. Supplementation can lead to significant increases in total weight gain and average daily gain (ADG).[6][7] Mechanistically, it may enhance growth by improving the intestinal environment, increasing the relative abundance of beneficial bacteria, and upregulating metabolic pathways related to protein synthesis.[6]

2. Swine (Finishing Pigs)

In finishing pigs, **L-Carnosine** supplementation is primarily associated with improvements in meat quality and antioxidant capacity.[10] While it may not always affect growth performance, it significantly enhances the muscle's ability to retain water, as evidenced by increased pH values and reduced drip loss postmortem.[10] Furthermore, it boosts the activity of key antioxidant enzymes such as glutathione peroxidase (GSH-Px), superoxide dismutase (SOD), and catalase (CAT) in plasma, liver, and muscle tissues.[10]

3. Poultry (Broiler Chickens)

In broilers, **L-Carnosine** is effective in improving meat quality and antioxidant status.[11] Supplementation has been shown to increase breast and thigh muscle weight, reduce shear force values (indicating more tender meat), and decrease lipid peroxidation (measured as TBARS) in both blood and muscle.[12][13] It also enhances the total antioxidant capability of the birds.[12] Notably, dietary **L-Carnosine** has been found to reduce the prevalence of breast muscle myopathies like White Striping and Wooden Breast without negatively impacting overall growth performance.[14]

4. Aquaculture (Orange-Spotted Grouper)

In aquaculture, particularly in low-fishmeal diets, **L-Carnosine** can serve as a valuable functional additive.[15] Studies in orange-spotted grouper have demonstrated that appropriate levels of carnosine supplementation can improve growth rates, feed utilization, and flesh quality.[15] It enhances muscle antioxidant capacity by increasing the activities of SOD and CAT while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[15]

Quantitative Data Summary

Table 1: Effects of **L-Carnosine** Supplementation on Growth Performance



Animal Species	L- Carnosine Dosage	Duration	Parameter	Result	Reference
Fattening Lambs	400 mg/kg	60 days	Total Weight Gain	+13.31% (p < 0.01)	[6]
Fattening Lambs	400 mg/kg	60 days	Average Daily Gain (ADG)	+13.28% (p < 0.01)	[6]
Finishing Pigs	100 mg/kg	8 weeks	Growth Performance	No significant effect	[10]
Broiler Chickens	0.50%	21 or 42 days	Growth Performance	No significant effect	[12]
Orange- Spotted Grouper	160-320 mg/kg	8 weeks	Percent Weight Gain	Significantly increased	[15]

Table 2: Effects of L-Carnosine Supplementation on Meat Quality



Animal Species	L- Carnosine Dosage	Duration	Parameter	Result	Reference
Finishing Pigs	100 mg/kg	8 weeks	Muscle pH (48h postmortem)	Increased (p < 0.05)	[10]
Finishing Pigs	100 mg/kg	8 weeks	Drip Loss (48h postmortem)	Decreased (p < 0.05)	[10]
Broiler Chickens	100-400 mg/kg	42 days	Drip Loss	Linearly reduced	[11]
Broiler Chickens	0.50%	42 days	Shear Force Value (Breast)	Significantly lower (p < 0.05)	[12]
Orange- Spotted Grouper	160-320 mg/kg	8 weeks	Liquid Loss	Significantly decreased	[15]
Orange- Spotted Grouper	320 mg/kg	8 weeks	Muscle Hardness & Chewiness	Significantly increased	[15]

Table 3: Effects of L-Carnosine Supplementation on Antioxidant Status



Animal Species	L- Carnosine Dosage	Duration	Parameter	Result	Reference
Finishing Pigs	100 mg/kg	8 weeks	Plasma/Musc le GSH-Px, SOD, CAT	Increased (p < 0.05)	[10]
Finishing Pigs	100 mg/kg	8 weeks	Muscle Malondialdeh yde (MDA)	Reduced (p < 0.05)	[10]
Broiler Chickens	100-400 mg/kg	42 days	Liver/Serum/ Muscle Antioxidant Enzymes	Increased	[11]
Broiler Chickens	0.50%	42 days	Blood & Muscle TBARS	Significantly decreased (p < 0.01)	[12]
Broiler Chickens	0.50%	42 days	Blood & Muscle Total Antioxidant Capability	Significantly increased (p < 0.01)	[12]
Orange- Spotted Grouper	160-320 mg/kg	8 weeks	Muscle SOD & CAT Activity	Significantly increased	[15]
Orange- Spotted Grouper	320 mg/kg	8 weeks	Muscle Malondialdeh yde (MDA)	Significantly decreased	[15]

Experimental Protocols

Protocol 1: Evaluating L-Carnosine on Growth, Meat Quality, and Antioxidant Status in Terrestrial Livestock

This protocol provides a general framework for studies in pigs, poultry, or lambs.



1. Animals and Housing

- Species and Breed: Select a uniform cohort of animals (e.g., Arbor Acres broilers, Dorper & × Small Tail Han & lambs, or commercial crossbred pigs) of the same sex and similar initial body weight.[6][10][11]
- Acclimation: Allow animals a 5-7 day acclimation period to adapt to the housing, watering, and feeding systems.
- Housing: House animals in pens or cages that meet standard welfare guidelines, with controlled temperature, humidity, and lighting cycles.
- 2. Experimental Design and Diets
- Design: Use a completely randomized design. Randomly allocate animals to treatment groups with multiple replicates per group (e.g., 8 replicates of 8 chickens each).[11]
- Treatments:
 - Control Group: A basal diet (e.g., corn-soybean meal based) without L-Carnosine supplementation.[10]
 - Treatment Group(s): The basal diet supplemented with one or more levels of L-Carnosine. Dosages can range from 100 mg/kg to 5000 mg/kg (0.5%) depending on the species and study objectives.[10][12]
- Diet Preparation: Mix L-Carnosine (purity ≥98%) uniformly into the basal diet to create the experimental feeds. Ensure all diets are isonitrogenous and isocaloric.
- Feeding: Provide feed and water ad libitum for the duration of the experiment (e.g., 42 days for broilers, 8 weeks for pigs).[10][11]
- 3. Data and Sample Collection
- Growth Performance: Record body weight and feed intake at the beginning and end of the trial (and weekly, if desired) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

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- Blood Sampling: At the end of the trial, collect blood samples from a subset of animals from
 each group via cardiac puncture or venipuncture.[16] Centrifuge the blood to separate
 plasma or serum and store at -80°C for biochemical analysis.[16][17]
- Tissue Sampling: Following humane euthanasia, collect tissue samples.
 - Liver and Muscle (for Antioxidant Status): Immediately collect samples from the liver and a specific muscle (e.g., Pectoralis major in broilers, Longissimus dorsi in pigs). Freeze in liquid nitrogen and store at -80°C.
 - Muscle (for Meat Quality): Collect the muscle of interest (e.g., breast fillet, loin) for immediate and subsequent meat quality analyses.

4. Laboratory Analyses

- Antioxidant Enzyme Assays: Homogenize tissue or use plasma/serum samples. Use commercial assay kits to measure the activity of Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT).
- Lipid Peroxidation Assay: Measure malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) concentrations in tissue or plasma using a spectrophotometric method as an indicator of lipid peroxidation.[12]
- Meat Quality Analysis:
 - pH: Measure muscle pH at 45 minutes and 24 hours postmortem using a calibrated pH meter.[10]
 - Drip Loss: Weigh a standardized muscle sample, suspend it in a sealed container for 24 48 hours at 4°C, and reweigh to calculate the percentage of weight lost.[10]
 - Color: Measure the color values (L, a, b*) on a freshly cut muscle surface using a colorimeter.[13]
 - Shear Force: Cook muscle samples to a specific internal temperature, cool, and cut cores.
 Measure the force required to shear the cores using a Warner-Bratzler shear force device.
 [12]





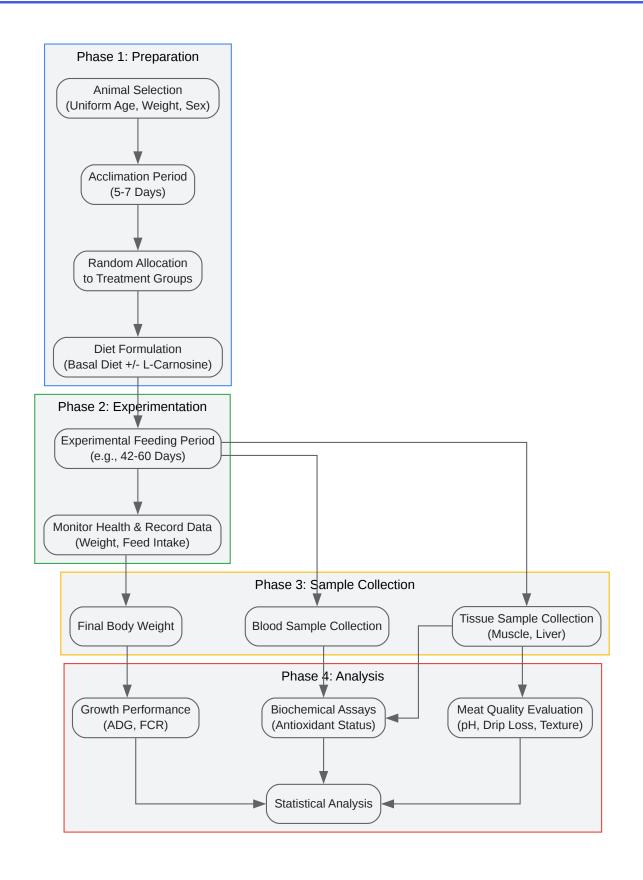


5. Statistical Analysis

Analyze data using ANOVA appropriate for the experimental design. Use polynomial
contrasts to test for linear and quadratic effects of increasing L-Carnosine dosage. A p-value
< 0.05 is typically considered significant.

Visualizations: Workflows and Mechanisms

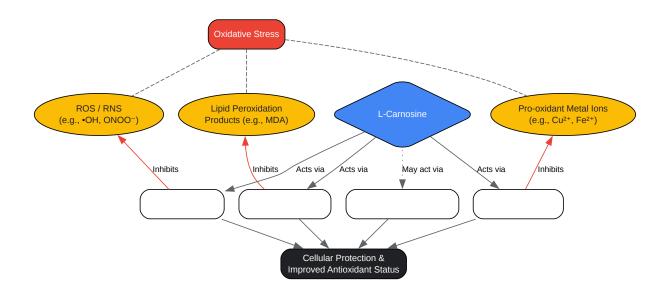




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Caption: General experimental workflow for an L-Carnosine animal feed study.





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Caption: Multimodal antioxidant mechanisms of **L-Carnosine**.

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